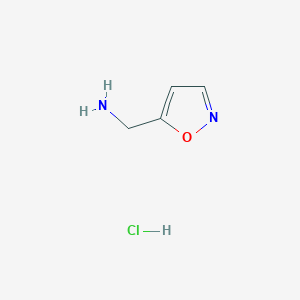

Isoxazol-5-ylmethanamine hydrochloride

Description

Isoxazol-5-ylmethanamine hydrochloride (CAS: 440099-32-1) is a heterocyclic organic compound featuring an isoxazole ring substituted at the 5-position with a methanamine group, which is protonated as a hydrochloride salt. The molecular formula is C₄H₇ClN₂O, with a molecular weight of 134.56 g/mol (estimated). This compound is primarily utilized in pharmaceutical and chemical research as a precursor or intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or antimicrobial pathways .

Properties

IUPAC Name |

1,2-oxazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNKBQWBHXELQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593806 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440099-32-1 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazol-5-ylmethanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The preparation of Isoxazol-5-ylmethanamine hydrochloride focuses on the introduction of the aminomethyl group at the 5-position of the isoxazole ring, followed by conversion to its hydrochloride salt. The general synthetic strategy involves:

Step 1: Synthesis of Isoxazole-5-carbaldehyde or Halomethyl Derivatives

Starting from substituted benzaldehydes, oximes are formed by reaction with hydroxylamine hydrochloride in the presence of pyridine or aqueous media. These oximes are then converted to hydroxybenzimidoyl chlorides using N-chlorosuccinimide (NCS) in DMF at room temperature. This intermediate is crucial for further cycloaddition or substitution reactions.

Intermediate Reaction Conditions Yield (%) Notes (E)-4-bromobenzaldehyde oxime Hydroxylamine HCl, pyridine, ethanol, rt, 1 h 85 Confirmed by TLC (Z)-4-bromo-N-hydroxybenzimidoyl chloride NCS, DMF, rt, 4 h 87 Purified by column chromatography (E)-4-iodobenzaldehyde oxime Hydroxylamine HCl, methanol:water (1:1), rt, 1 h 87 TLC confirmed (Z)-4-iodo-N-hydroxybenzimidoyl chloride NCS, DMF, rt, 4 h 61 Column chromatography purification Step 2: Cycloaddition with Alkynes

The hydroxybenzimidoyl chlorides undergo copper(I)-catalyzed cycloaddition with terminal alkynes in t-butanol/THF solvent mixtures at room temperature, in the presence of potassium bicarbonate. This reaction proceeds efficiently to form 3,5-disubstituted isoxazoles, which are key intermediates for further functionalization.

Step 3: Introduction of Aminomethyl Group

The isoxazole derivatives are reacted with pyridine-3-methanamine under copper(I) iodide catalysis with L-proline as a ligand and potassium carbonate as a base in DMSO at 80°C for 14 hours. This step introduces the aminomethyl group at the 5-position of the isoxazole ring, yielding the amine derivative.

Step 4: Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to enhance stability and solubility for further applications.

Reaction Conditions Summary Table

| Step | Reagents and Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxime formation | Hydroxylamine HCl, pyridine or MeOH:H2O | RT | 1 h | 85-87 | TLC monitored |

| Hydroxybenzimidoyl chloride formation | N-Chlorosuccinimide, DMF | RT | 4 h | 61-87 | Column chromatography |

| Cycloaddition | CuI, t-BuOH/THF, KHCO3 | RT | 24 h | Not specified | Precipitation from isopropanol |

| Aminomethylation | Pyridine-3-methanamine, CuI, L-proline, K2CO3, DMSO | 80°C | 14 h | Not specified | Column chromatography |

| Hydrochloride salt formation | HCl treatment | RT | Variable | Quantitative | Enhances stability |

Research Findings and Analytical Data

The synthetic procedures have been validated by NMR (1H and 13C), mass spectrometry, and thin-layer chromatography, confirming the formation and purity of intermediates and final products.

The copper(I)-catalyzed cycloaddition and subsequent amine introduction steps demonstrate high efficiency and regioselectivity, providing a versatile platform for the synthesis of various substituted isoxazol-5-ylmethanamine derivatives.

The use of mild reaction conditions, such as room temperature for oxime and hydroxybenzimidoyl chloride formation, and moderate heating for amine substitution, contributes to operational simplicity and scalability.

Comparative Analysis of Preparation Routes

| Method | Advantages | Limitations | Environmental Impact |

|---|---|---|---|

| Metal-free cycloaddition (base catalyzed) | Avoids metal contamination, mild conditions | May have longer reaction times | Environmentally benign |

| Copper(I)-catalyzed cycloaddition | High regioselectivity, shorter reaction times | Requires metal catalyst, ligand | Moderate, metal waste management needed |

| Ionic liquid-mediated synthesis | Recyclable solvents, high yields | Cost of ionic liquids | Green chemistry benefits |

| Hydroxylamine condensation in aqueous medium | Simple, catalyst-free | Limited substrate scope | Environmentally friendly |

Chemical Reactions Analysis

Types of Reactions: Isoxazol-5-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

Isoxazol-5-ylmethanamine hydrochloride serves as a critical intermediate in the synthesis of numerous pharmaceutical agents, especially those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and minimize side effects. Research indicates that derivatives of isoxazole exhibit significant pharmacological activities, including anti-inflammatory and analgesic properties .

Case Study: Neuropharmacology

Recent studies have highlighted the compound's potential in neuropharmacology. For instance, derivatives have been synthesized to investigate their effects on neurotransmitter systems, paving the way for new treatments for conditions like depression and anxiety .

Biochemical Research

Mechanisms of Action

In biochemical research, this compound is utilized to explore the mechanisms of neurotransmitter action and receptor interactions. This research is crucial for understanding brain functions and developing therapies for mental health disorders .

Anticancer Activity

Isoxazole derivatives have shown promising anticancer properties. For example, research demonstrated that certain isoxazole compounds induced apoptosis in cancer cell lines such as U87 and A375, highlighting their potential as anticancer agents . Table 1 summarizes various isoxazole derivatives and their cytotoxic effects across different cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | U87 | 53.85 | Induced apoptosis |

| Compound B | A375 | 0.76 | High cytotoxicity |

| Compound C | MCF-7 | 16.1 | Moderate activity |

Agricultural Chemistry

Potential as Pesticides

Research into this compound has also focused on its potential use as a pesticide or herbicide. Studies suggest that its unique chemical structure may offer advantages over traditional agricultural chemicals, including reduced environmental impact and increased efficacy against pests .

Material Science

Novel Material Development

In material science, this compound is investigated for its role in synthesizing novel materials with specific thermal or mechanical properties. Its incorporation into polymer matrices can enhance product performance, making it valuable in industries requiring advanced materials .

Mechanism of Action

The mechanism of action of isoxazol-5-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of Isoxazol-5-ylmethanamine hydrochloride, highlighting differences in substituents, molecular weight, and similarity scores derived from chemical databases:

Key Research Findings

Bioactivity Modulation: The substitution pattern on the isoxazole ring significantly impacts biological activity. Oxazol-5-ylmethanamine hydrochloride (CAS 1375068-54-4), while structurally similar, exhibits distinct electronic properties due to the oxazole ring’s heteroatom arrangement (O and N vs. N-O in isoxazole). This difference may alter binding affinity to target enzymes or receptors .

Synthetic Utility: Multi-component reactions (MCRs) using catalysts like citric acid have been employed to synthesize isoxazole derivatives, including 4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones. These methods emphasize eco-friendly protocols with high atom economy, applicable to this compound derivatives .

Physicochemical Properties: The dihydrochloride salt variant (CAS 2172852-93-4) demonstrates higher solubility in polar solvents compared to the monohydrochloride form, which may influence formulation strategies . 4-Aminoisoxazole hydrochloride (CAS 108511-97-3), a positional isomer, exhibits lower molecular weight and distinct reactivity in nucleophilic substitution reactions due to the amine group’s proximity to the oxygen atom .

Biological Activity

Isoxazol-5-ylmethanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring, which is characterized by the presence of nitrogen and oxygen atoms. The compound's structure contributes to its reactivity and interaction with various biological targets. The methyl and amine functional groups enhance its solubility and biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activity : In vitro studies indicate that isoxazole derivatives can inhibit the proliferation of cancer cells, including breast (MCF-7) and prostate (DU145) cancer cells.

- Enzyme Inhibition : The compound has shown potential in inhibiting secretory phospholipase A2, an enzyme involved in inflammatory processes.

Table 1 summarizes the biological activities associated with isoxazole derivatives:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibits secretory phospholipase A2 |

| Anti-inflammatory | Reduces inflammation in preclinical models |

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Binding Affinity : Studies indicate that the compound binds to various receptors and enzymes, altering their activity.

- Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase, leading to apoptosis.

- Reactive Oxygen Species (ROS) : The compound may increase ROS levels in cancer cells, contributing to cytotoxicity.

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Studies : A study demonstrated that derivatives with different substitutions on the isoxazole ring exhibited varying degrees of cytotoxicity against MCF-7 and DU145 cell lines. For instance, one derivative showed an IC50 value of 5 µM against MCF-7 cells, indicating potent activity.

- Antimicrobial Efficacy : Research highlighted the antimicrobial activity of isoxazole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL.

- Enzyme Inhibition : this compound was tested for its ability to inhibit secretory phospholipase A2 in vitro, showing promising results that suggest potential therapeutic applications in inflammatory diseases.

Future Directions

Given its promising biological activities, further research into this compound could focus on:

- Optimization of Structure : Modifying substituents on the isoxazole ring to enhance potency and selectivity.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Clinical Trials : Investigating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Isoxazol-5-ylmethanamine hydrochloride, and what methodological considerations are critical for reproducibility?

- Answer: The synthesis often involves multi-component reactions (MCRs) using hydroxylamine hydrochloride, ethyl acetoacetate, and aromatic aldehydes. Citric acid in aqueous media can serve as an eco-friendly catalyst to enhance reaction efficiency and atom economy . Key steps include cyclization under controlled pH and temperature to form the isoxazole core, followed by hydrochlorination. Reaction monitoring via TLC or HPLC is advised to confirm intermediate formation .

Q. How can researchers characterize the structural and chemical purity of this compound?

- Answer: Use single-crystal X-ray diffraction for unambiguous structural confirmation . Complement with spectroscopic methods:

- NMR : Confirm proton environments (e.g., aminomethyl protons at δ 3.2–3.5 ppm) and aromatic signals.

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 184.62) .

- HPLC : Assess purity (>95% recommended for pharmacological studies) .

Q. What is the solubility profile of this compound, and how does it influence experimental design?

- Answer: The compound is soluble in water and polar solvents (e.g., ethanol, methanol) due to its hydrochloride salt form . For cell-based assays, dissolve in aqueous buffers (pH 4–6) to prevent precipitation. Solubility limits dosing concentrations in in vivo studies—pre-formulation studies with co-solvents (e.g., DMSO ≤1%) may be required .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound when facing low conversion rates?

- Answer: Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:

- Catalyst screening : Replace citric acid with Lewis acids (e.g., ZnCl₂) to accelerate imine formation .

- Temperature control : Maintain 60–80°C during cyclization to balance kinetics and byproduct suppression .

- Work-up optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) to isolate the free base before hydrochlorination .

Q. How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved during structural validation?

- Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Address via:

- Variable-temperature NMR : Identify exchange broadening or shifting peaks.

- DFT calculations : Compare experimental and computed chemical shifts (software: Gaussian, ORCA) .

- X-ray crystallography : Resolve ambiguities by determining the solid-state structure .

Q. What methodologies are effective for analyzing and removing impurities (e.g., NH₄Cl) in this compound batches?

- Recrystallization : Use ethanol/water mixtures to exploit differential solubility.

- Ion-exchange chromatography : Separate chloride salts via resin-based purification.

- Elemental analysis : Confirm C/N/O ratios to detect residual ammonium .

Q. How can researchers identify and validate biological targets for this compound in pharmacological studies?

- Answer: Use a multi-modal approach:

- Binding assays : Screen against receptor libraries (e.g., GPCRs, kinases) via fluorescence polarization or SPR .

- Molecular docking : Predict binding modes using crystal structures (PDB) and software like AutoDock .

- In vitro models : Test functional activity in cell lines overexpressing candidate targets (e.g., neuronal receptors) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.